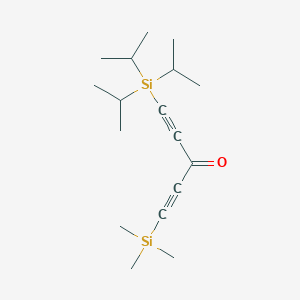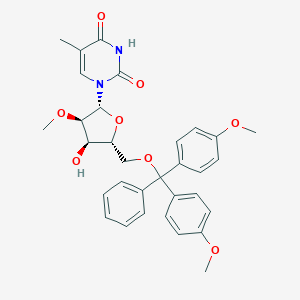
1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used extensively in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-oxygen, and a methyl group at the 5-position of the uridine base. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine . The reaction is monitored by thin-layer chromatography (TLC) to ensure complete protection. The next step involves the methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) . The final product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to confirm its identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine undergoes various chemical reactions, including:
Substitution: The methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a base.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid (DCA), trichloroacetic acid (TCA), toluene, dichloromethane, acetonitrile.
Substitution: Methyl iodide (MeI), sodium hydride (NaH), potassium carbonate (K2CO3), anhydrous methylene chloride.
Major Products Formed
Aplicaciones Científicas De Investigación
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process . The methylation at the 2’-oxygen and 5-position enhances the stability and binding affinity of the nucleoside, making it more resistant to enzymatic degradation and improving its hybridization properties .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the 2’-methyl group and has a thymine base instead of uridine.
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the 2’-methyl group.
5’-O-(Dimethoxytrityl)-2’-o-methyluridine: Similar in structure but lacks the 5-methyl group.
Uniqueness
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is unique due to the presence of both the 2’-methyl and 5-methyl groups, which enhance its stability and functionality compared to other similar compounds. These modifications make it particularly valuable in applications requiring high stability and specificity, such as therapeutic oligonucleotides and molecular probes .
Propiedades
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-NODMTMHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)
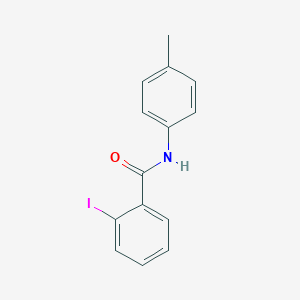
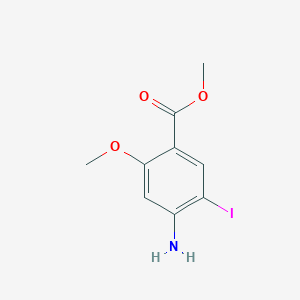
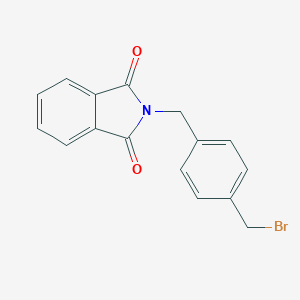
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
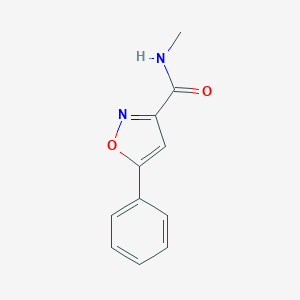
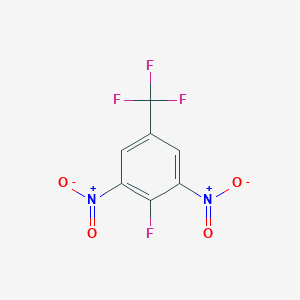
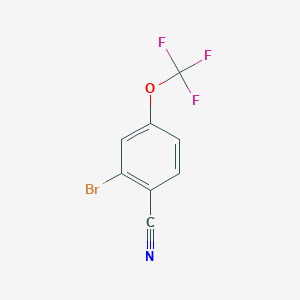
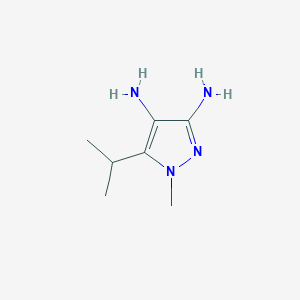
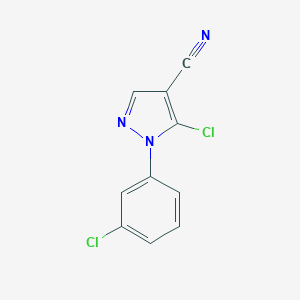
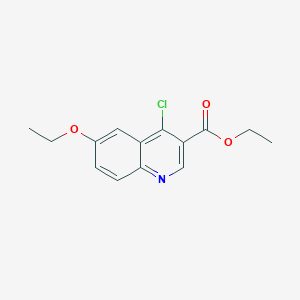
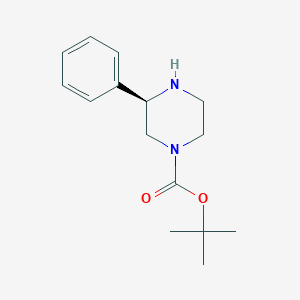
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
